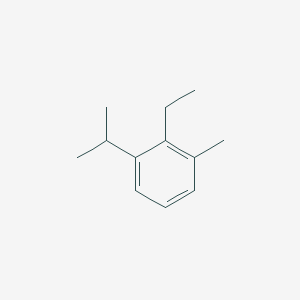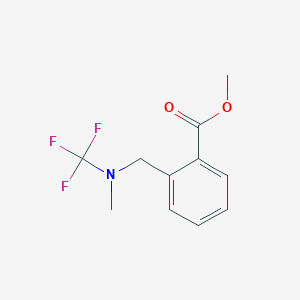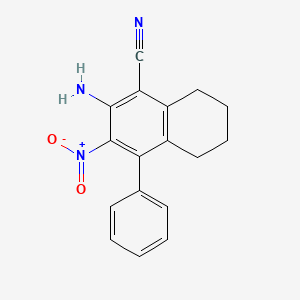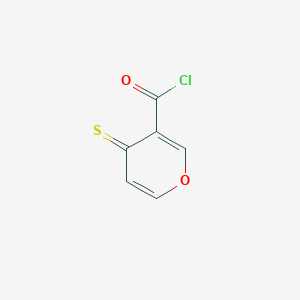
1,3-Dichloro-3-methylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-3-methylbutan-2-one is an organic compound with the molecular formula C5H8Cl2O It is a chlorinated ketone, characterized by the presence of two chlorine atoms and a methyl group attached to a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dichloro-3-methylbutan-2-one can be synthesized through the chlorination of 3-methylbutan-2-one (isopropyl methyl ketone) using sulfuryl chloride (SO2Cl2) as the chlorinating agent. The reaction is typically carried out in a well-ventilated hood due to the release of hydrochloric acid (HCl) and sulfur dioxide (SO2) gases. The process involves the following steps :
Reactants: 3-methylbutan-2-one and sulfuryl chloride.
Reaction Conditions: The reaction mixture is cooled in an ice bath, and sulfuryl chloride is added dropwise while maintaining the temperature between 10-15°C.
Workup: After the reaction is complete, the mixture is stirred overnight, and the product is isolated by extraction with diethyl ether and subsequent distillation.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous chlorination in specialized reactors, followed by purification steps such as distillation to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dichloro-3-methylbutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted derivatives such as 1,3-dimethoxy-3-methylbutan-2-one.
Reduction: Formation of 1,3-dichloro-3-methylbutan-2-ol.
Oxidation: Formation of 1,3-dichloro-3-methylbutanoic acid.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-3-methylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 1,3-dichloro-3-methylbutan-2-one involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The molecular targets and pathways involved depend on the specific reactions and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dichloro-3-methylbutane: Similar structure but lacks the ketone group.
3-Chloro-3-methylbutan-2-one: Contains only one chlorine atom.
1,1,3-Trichloro-3-methylbutan-2-one: Contains an additional chlorine atom.
Eigenschaften
CAS-Nummer |
57539-84-1 |
|---|---|
Molekularformel |
C5H8Cl2O |
Molekulargewicht |
155.02 g/mol |
IUPAC-Name |
1,3-dichloro-3-methylbutan-2-one |
InChI |
InChI=1S/C5H8Cl2O/c1-5(2,7)4(8)3-6/h3H2,1-2H3 |
InChI-Schlüssel |
NEVIWYGONGMZRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


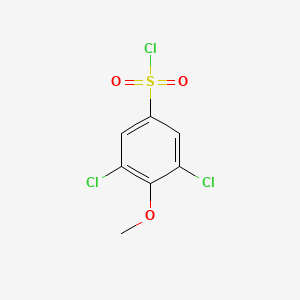

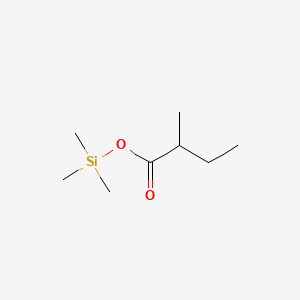
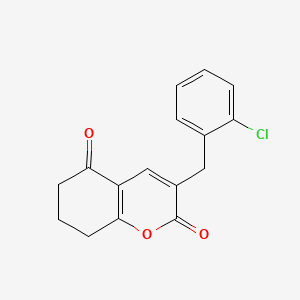



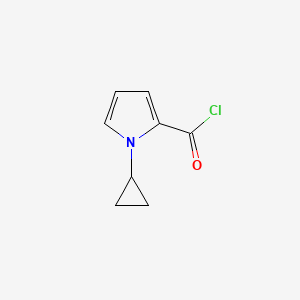
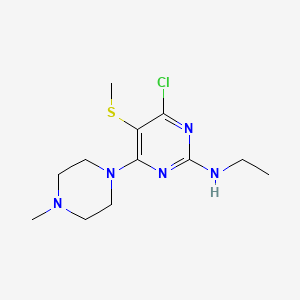
![2-(3,3-Dimethoxy-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13945784.png)
